(3E)-3-({[(2-Hydroxyethyl)carbamoyl]formamido}imino)-N-(1-phenylethyl)butanamide
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Overview
Description
(3E)-3-({[(2-Hydroxyethyl)carbamoyl]formamido}imino)-N-(1-phenylethyl)butanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydroxyethyl group, a carbamoyl group, and a phenylethyl group. Its chemical properties and reactivity make it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-({[(2-Hydroxyethyl)carbamoyl]formamido}imino)-N-(1-phenylethyl)butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Hydroxyethyl Carbamate: This step involves the reaction of ethylene oxide with urea to form hydroxyethyl carbamate.
Amidation Reaction: The hydroxyethyl carbamate is then reacted with a suitable amine, such as 1-phenylethylamine, under controlled conditions to form the desired amide linkage.
Final Assembly: The intermediate product is further reacted with butanoyl chloride in the presence of a base to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-({[(2-Hydroxyethyl)carbamoyl]formamido}imino)-N-(1-phenylethyl)butanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl groups in the compound can be reduced to form alcohols.
Substitution: The amide and carbamate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of primary and secondary alcohols.
Substitution: Formation of substituted amides and carbamates.
Scientific Research Applications
(3E)-3-({[(2-Hydroxyethyl)carbamoyl]formamido}imino)-N-(1-phenylethyl)butanamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3E)-3-({[(2-Hydroxyethyl)carbamoyl]formamido}imino)-N-(1-phenylethyl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The hydroxyethyl and carbamoyl groups play a crucial role in its binding affinity and specificity. Additionally, the phenylethyl group contributes to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar reactivity but different structural features.
Acetylacetone: Another compound with keto-enol tautomerism, used in various chemical reactions.
Uniqueness
(3E)-3-({[(2-Hydroxyethyl)carbamoyl]formamido}imino)-N-(1-phenylethyl)butanamide is unique due to its combination of functional groups, which impart distinct chemical and biological properties
Properties
Molecular Formula |
C16H22N4O4 |
---|---|
Molecular Weight |
334.37 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-N'-[(E)-[4-oxo-4-(1-phenylethylamino)butan-2-ylidene]amino]oxamide |
InChI |
InChI=1S/C16H22N4O4/c1-11(19-20-16(24)15(23)17-8-9-21)10-14(22)18-12(2)13-6-4-3-5-7-13/h3-7,12,21H,8-10H2,1-2H3,(H,17,23)(H,18,22)(H,20,24)/b19-11+ |
InChI Key |
GGNLNNVBDIEWHL-YBFXNURJSA-N |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)C/C(=N/NC(=O)C(=O)NCCO)/C |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CC(=NNC(=O)C(=O)NCCO)C |
Origin of Product |
United States |
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